Tert-butyl (6-bromopyridin-2-YL)carbamate
Overview
Description
2-(Boc-amino)-6-bromopyridine
Scientific Research Applications
Isomorphous Crystal Structures :
- tert-Butyl carbamate derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, are part of an isostructural family of compounds. These compounds, including tert-butyl (6-bromopyridin-2-yl)carbamate, exhibit unique crystal structures characterized by simultaneous hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).
Diels‐Alder Reaction Applications :
- These carbamates play a crucial role in organic synthesis, particularly in Diels‐Alder reactions. Such reactions are fundamental for constructing complex molecular architectures, commonly seen in pharmaceuticals and natural products (Padwa et al., 2003).
Preparation of Complex Compounds :
- This compound derivatives have been used as substrates for preparing complex organic compounds, such as thieno[3,2-b]pyrroles, which have potential applications in pharmaceuticals and materials science (Brugier et al., 2001).
Curtius Rearrangement :
- The compound plays a role in Curtius rearrangement reactions. This reaction is important for the synthesis of tert-butyl carbamate, a protected form of amines, widely used in peptide synthesis and pharmaceuticals (Lebel & Leogane, 2005).
Synthesis of Natural Product Intermediates :
- This compound derivatives are intermediates in the synthesis of natural products like jaspine B, which has shown cytotoxic activity against human carcinoma cell lines. This highlights its potential application in cancer research (Tang et al., 2014).
HIV Protease Inhibitor Synthesis :
- This compound is involved in the synthesis of HIV protease inhibitors, demonstrating its significance in antiviral drug development (Xu et al., 2002).
Chiral Inversion and Synthetic Applications :
- The compound is used in processes like chiral inversion, essential for the synthesis of specific stereoisomers of organic compounds, which is crucial in the development of enantiopure drugs (Li et al., 2015).
Vibrational Spectra Studies :
- Studies on the vibrational spectra of tert-butyl carbamate derivatives contribute to a deeper understanding of their molecular structure, which is vital for designing compounds with desired physical and chemical properties (Arslan & Demircan, 2007).
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl (6-bromopyridin-2-YL)carbamate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Like other carbamates, it may interact with its targets by forming a covalent bond, leading to changes in the target’s function .
Properties
IUPAC Name |
tert-butyl N-(6-bromopyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDMEUOIVUZTPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516041 | |
Record name | tert-Butyl (6-bromopyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344331-90-4 | |
Record name | tert-Butyl (6-bromopyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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